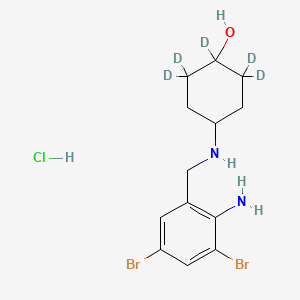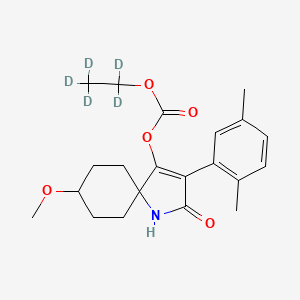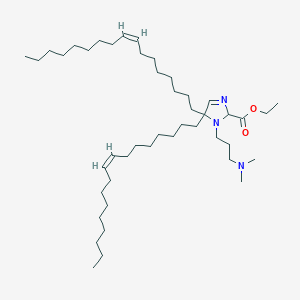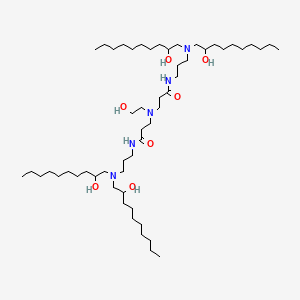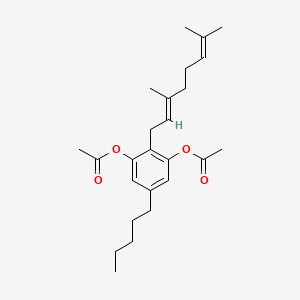![molecular formula C40H79NO5 B10855836 2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B10855836.png)
2-Octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YK-009 is an ionizable cationic lipid with the formal name 6-[(4-decyloxy-4-oxobutyl)(2-hydroxyethyl)amino]-hexanoic acid, 2-octyldecyl ester. It has a molecular formula of C40H79NO5 and a molecular weight of 654.1. This compound has gained attention for its use in the formation of lipid nanoparticles, particularly in the delivery of messenger ribonucleic acid (mRNA) for vaccines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YK-009 involves the esterification of 6-[(4-decyloxy-4-oxobutyl)(2-hydroxyethyl)amino]-hexanoic acid with 2-octyldecanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of YK-009 may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
YK-009 primarily undergoes esterification and hydrolysis reactions. As an ionizable lipid, it can also participate in protonation and deprotonation reactions depending on the pH of the environment .
Common Reagents and Conditions
Esterification: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane, room temperature.
Hydrolysis: Acidic or basic conditions, water, elevated temperatures.
Major Products
Esterification: Formation of YK-009 from its acid and alcohol precursors.
Hydrolysis: Breakdown of YK-009 into its constituent acid and alcohol components.
Scientific Research Applications
YK-009 has been extensively studied for its role in the delivery of mRNA vaccines. It is used in the formation of lipid nanoparticles that encapsulate mRNA, protecting it from degradation and facilitating its delivery into cells. This has been particularly significant in the development of vaccines for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), where YK-009-containing lipid nanoparticles have shown high delivery efficiency and favorable biodistribution patterns .
Mechanism of Action
YK-009 functions by forming lipid nanoparticles that encapsulate mRNA. These nanoparticles fuse with the cell membrane, allowing the mRNA to enter the cytoplasm. Once inside the cell, the mRNA is translated into the target protein, which then elicits an immune response. The ionizable nature of YK-009 allows it to become positively charged in acidic environments, enhancing its interaction with the negatively charged cell membrane and facilitating endosomal escape .
Comparison with Similar Compounds
Similar Compounds
MC3: Another ionizable lipid used in mRNA delivery.
DLin-MC3-DMA: A lipid used in the formulation of lipid nanoparticles for gene therapy.
Uniqueness of YK-009
YK-009 is unique in its structural design, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to form stable lipid nanoparticles. Its ionizable nature at physiological pH makes it particularly effective in delivering mRNA into cells, with high delivery efficiency and favorable biodistribution patterns .
Properties
Molecular Formula |
C40H79NO5 |
|---|---|
Molecular Weight |
654.1 g/mol |
IUPAC Name |
2-octyldecyl 6-[(4-decoxy-4-oxobutyl)-(2-hydroxyethyl)amino]hexanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-17-20-26-36-45-39(43)31-27-33-41(34-35-42)32-25-21-24-30-40(44)46-37-38(28-22-18-14-11-8-5-2)29-23-19-15-12-9-6-3/h38,42H,4-37H2,1-3H3 |
InChI Key |
QXJDKBITLMHUSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCCN(CCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R)-6-[(10S,13R,14R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10855753.png)
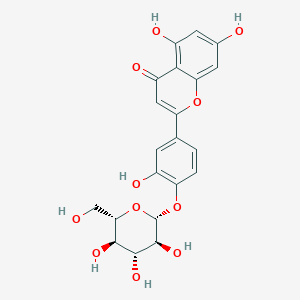
![(1S,9R,10S,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855769.png)
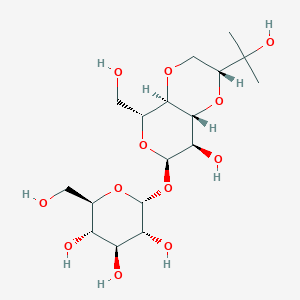
![[(Z)-non-2-enyl] 8-[[2-[2-(dimethylamino)ethylsulfanyl]acetyl]-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10855779.png)
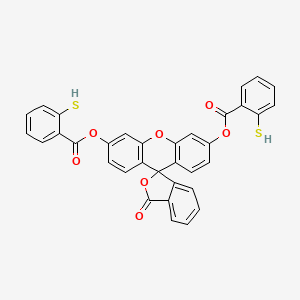
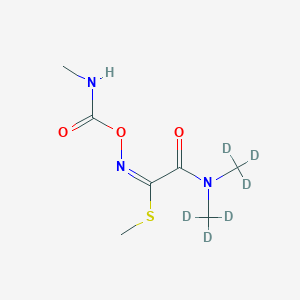
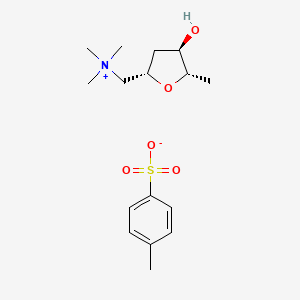
![2-[3-[3-[3-[Bis[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(2-methyl-3-octylsulfanylpropanoyl)oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 2-methyl-3-octylsulfanylpropanoate](/img/structure/B10855814.png)
